Lilac aldehyde

Description

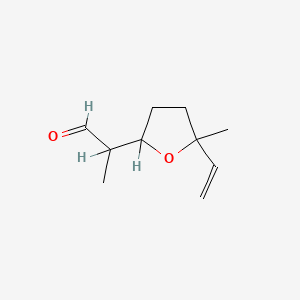

Structure

3D Structure

Propriétés

Numéro CAS |

67920-63-2 |

|---|---|

Formule moléculaire |

C10H16O2 |

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

2-(5-ethenyl-5-methyloxolan-2-yl)propanal |

InChI |

InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3 |

Clé InChI |

YPZQHCLBLRWNMJ-UHFFFAOYSA-N |

SMILES |

CC(C=O)C1CCC(O1)(C)C=C |

SMILES canonique |

CC(C=O)C1CCC(O1)(C)C=C |

Densité |

0.951-0.961 (20°) |

Autres numéros CAS |

67920-63-2 |

Description physique |

Clear colourless liquid; Floral aroma reminiscent of lilac |

Solubilité |

Insoluble in water Soluble (in ethanol) |

Origine du produit |

United States |

Foundational & Exploratory

The Phytochemistry of Lilac Aldehyde: A Technical Guide to its Discovery, Analysis, and Biosynthesis

Abstract

Lilac aldehyde, a monoterpene derivative first identified in the mid-20th century, represents a fascinating case study in the complexity of floral volatile organic compounds. Comprising a mixture of eight possible stereoisomers, its specific isomeric composition is a key determinant of the characteristic floral scent of numerous plant species and plays a crucial role in mediating plant-pollinator interactions. This technical guide provides an in-depth exploration of the discovery and history of this compound in phytochemistry, its isomeric diversity, and its biosynthetic pathway. Detailed experimental protocols for the extraction, separation, and identification of its stereoisomers are presented, alongside a discussion of the analytical techniques pivotal to this research. Furthermore, this guide delves into the quantitative distribution of this compound isomers across various plant species and explores potential intracellular signaling pathways that may be activated by this class of volatile terpenes. This document is intended for researchers, scientists, and drug development professionals with an interest in phytochemistry, natural product chemistry, and chemical ecology.

Introduction: Discovery and Historical Context

The quest to demystify the chemical constituents of floral scents led to the first isolation of lilac aldehydes in 1974 from the essential oil of lilac flowers (Syringa vulgaris L.)[1]. These compounds were identified as key contributors to the iconic fragrance of the lilac flower[2]. Subsequent research revealed that this compound is not exclusive to the Syringa genus; it has since been identified as a significant floral volatile in a diverse range of plant species, including kiwifruit (Actinidia arguta), White Campion (Silene latifolia), and the Lesser Butterfly Orchid (Platanthera bifolia)[1].

The this compound molecule possesses three stereogenic centers, giving rise to eight possible stereoisomers. This structural complexity is of great phytochemical and ecological importance, as the olfactory properties and biological activity of each isomer can vary significantly[3]. The distribution and relative abundance of these stereoisomers are often species-specific, creating unique scent profiles that can be used by pollinators, such as nocturnal moths, to identify host plants[4][5][6]. The intricate relationship between the stereoisomeric composition of this compound and pollinator attraction has made it a focal point in the study of chemical ecology[3].

Phytochemistry and Isomeric Distribution

The eight stereoisomers of this compound are diastereomers, often designated as lilac aldehydes A, B, C, and D, with each letter representing a pair of enantiomers. The odor thresholds of these isomers differ, with the (5'S)-stereoisomers generally exhibiting lower odor detection levels by one to two orders of magnitude compared to their (5'R)-configured counterparts[1]. This highlights the high degree of stereospecificity in olfactory perception.

Quantitative Data on this compound Isomers

The following tables summarize the available quantitative data on the odor thresholds and relative abundance of this compound stereoisomers in select plant species.

| Stereoisomer | Odor Threshold (ng/L air) | Reference |

| (2S,2'S,5'S)-Lilac Aldehyde | 0.2 | [1] |

| (2R,2'S,5'S)-Lilac Aldehyde | 0.3 | [1] |

| (2S,2'R,5'S)-Lilac Aldehyde | 2.0 | [1] |

| (2R,2'R,5'S)-Lilac Aldehyde | 5.0 | [1] |

| (2S,2'S,5'R)-Lilac Aldehyde | 30 | [1] |

| (2R,2'S,5'R)-Lilac Aldehyde | 50 | [1] |

| (2S,2'R,5'R)-Lilac Aldehyde | 100 | [1] |

| (2R,2'R,5'R)-Lilac Aldehyde | 200 | [1] |

| Table 1: Odor Thresholds of this compound Stereoisomers |

| Plant Species | Isomer(s) Detected | Relative Abundance (%) | Reference |

| Syringa vulgaris | (5'S)-configured isomers | Predominantly the four (5'S)-isomers | [7] |

| Actinidia arguta | (5'S)-configured isomers | Predominantly (S) and 5'(S)-diastereoisomers | [8] |

| Silene latifolia | Four isomers | Isomer ratios are a conservative trait within the species | [4][5][6] |

| Table 2: Relative Abundance of this compound Isomers in Select Plant Species |

Biosynthesis of this compound

The biosynthesis of this compound originates from the 1-deoxy-D-xylulose 5-phosphate/2C-methyl-D-erythritol 4-phosphate (DOX/MEP) pathway, a non-mevalonate pathway for isoprenoid synthesis in plants[7][9]. The key precursor for this compound is the monoterpene alcohol linalool (B1675412). The biosynthetic cascade involves a series of enzymatic modifications of linalool.

The proposed pathway is as follows:

-

Linalool is hydroxylated at the C8 position to form 8-hydroxylinalool .

-

8-hydroxylinalool is then oxidized to 8-oxolinalool .

-

Finally, 8-oxolinalool undergoes an intramolecular cyclization to form the various This compound stereoisomers .

The stereospecificity of the final products is largely determined by the enantiomer of the initial linalool precursor and the stereoselectivity of the involved enzymes, such as cytochrome P450s[7][10]. In Syringa vulgaris, for instance, the predominance of (5'S)-lilac aldehydes is consistent with the presence of only (S)-linalool[7].

Caption: Biosynthetic pathway of this compound from geranyl diphosphate.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) for Floral Volatile Collection

This protocol describes a non-destructive method for collecting volatile organic compounds from living flowers.

Materials:

-

SPME device with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber

-

Glass enclosure (e.g., a bell jar or a large beaker) to cover the flower

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Select a healthy, blooming flower on the plant.

-

Carefully place the glass enclosure over the flower to create a sealed headspace.

-

Expose the SPME fiber to the headspace within the enclosure for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

Retract the fiber into the needle of the SPME device.

-

Immediately insert the SPME device into the injection port of the GC-MS for thermal desorption of the collected analytes.

-

Initiate the GC-MS analysis.

Enantioselective Multidimensional GC-MS (enantio-MDGC-MS) for Isomer Separation

This technique is essential for the separation and identification of the individual stereoisomers of this compound.

Instrumentation:

-

A dual-oven gas chromatograph equipped with a heart-cutting system

-

Mass spectrometer detector

-

First dimension (1D) column: Non-polar column (e.g., DB-5)

-

Second dimension (2D) column: Chiral column (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin)

Procedure:

-

Inject the sample (from HS-SPME or a solvent extract) into the 1D GC system.

-

Perform an initial separation on the non-polar column.

-

Based on the retention times of the this compound diastereomers determined from preliminary runs, program the heart-cutting system to transfer the specific segments of the effluent containing the target analytes from the 1D column to the 2D chiral column.

-

The separated isomers from the 2D column are then introduced into the mass spectrometer for detection and identification based on their mass spectra and retention times compared to authentic standards.

Isotope-Labeled Precursor Feeding Experiments for Biosynthetic Studies

This protocol outlines a method to trace the biosynthetic pathway of this compound using labeled precursors.

Materials:

-

Deuterium-labeled (R/S)-linalool (d5-linalool)

-

Syringa vulgaris inflorescences or petals

-

Aqueous buffer solution

-

Stir bar sorptive extraction (SBSE) device

-

Enantio-MDGC-MS system

Procedure:

-

Prepare an aqueous solution of d5-linalool (B12374167).

-

Incubate fresh Syringa vulgaris petals in the d5-linalool solution for a specified period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled precursor.

-

After incubation, remove the petals and extract the volatile compounds from the petals and the remaining solution using SBSE.

-

Analyze the extracted volatiles by enantio-MDGC-MS.

-

Monitor the mass spectra for the incorporation of the deuterium (B1214612) label into 8-hydroxylinalool, 8-oxolinalool, and the this compound stereoisomers, confirming their positions in the biosynthetic pathway[7][9].

Caption: Experimental workflow for the analysis of this compound.

Intracellular Signaling Pathways

While the role of this compound as an external signaling molecule in plant-pollinator interactions is well-established, its function in intracellular signaling within the plant is less understood. However, recent advances in understanding how plants perceive volatile organic compounds (VOCs) offer a plausible model.

Volatile terpenes have been shown to act as plant-to-plant signaling cues, capable of sensitizing distinct signaling pathways and triggering innate immune responses[11]. A key receptor in the perception of some VOCs is KARRIKIN-INSENSITIVE2 (KAI2), an α/β-hydrolase[12][13]. The KAI2-mediated signaling pathway is involved in the perception of karrikins from smoke and has been implicated in the perception of endogenous plant signals[14][15].

Recent studies have demonstrated that a KAI2 receptor in petunia can stereospecifically perceive the volatile terpene (-)-germacrene D, initiating a signaling cascade that affects plant development and fitness[12][13]. This pathway involves the interaction of the KAI2-ligand complex with the F-box protein MAX2, leading to the degradation of SMAX1/SMXL transcriptional repressors and subsequent changes in gene expression. Given that this compound is a terpene-derived volatile, it is plausible that it could be perceived by a similar KAI2-mediated pathway in certain plant species.

Caption: A hypothetical KAI2-mediated signaling pathway for this compound.

Conclusion and Future Directions

This compound remains a subject of significant interest in phytochemistry due to its complex stereochemistry, its crucial role in plant ecology, and its contribution to the desirable fragrances of many ornamental and agricultural plants. The continued development of advanced analytical techniques, such as enantio-MDGC-MS, will undoubtedly lead to a more refined understanding of the distribution and biological significance of its individual stereoisomers.

Future research should focus on several key areas. Firstly, a broader quantitative survey of this compound isomers across a wider range of plant species is needed to build a comprehensive database for chemotaxonomic and ecological studies. Secondly, the elucidation of the specific enzymes, particularly the cytochrome P450s, responsible for the stereoselective steps in the biosynthetic pathway will provide valuable targets for metabolic engineering of floral scents. Finally, experimental validation of the involvement of KAI2 or other receptors in the perception of this compound and the downstream signaling events will be a critical step in understanding its potential role in intracellular communication and plant development. Such research will not only deepen our fundamental knowledge of plant biochemistry and signaling but also open new avenues for the biotechnological production of specific, high-value fragrance compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Essential oils [bojensen.net]

- 3. Diastereoselective synthesis of a this compound isomer and its electrophysiological detection by a moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoisomeric pattern of this compound in Silene latifolia, a plant involved in a nursery pollination system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tinkturenpresse.de [tinkturenpresse.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biogenetic studies in Syringa vulgaris L.: synthesis and bioconversion of deuterium-labeled precursors into lilac aldehydes and lilac alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Volatile terpenes - mediators of plant-to-plant communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Volatile communication in plants relies on a KAI2-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - INVESTIGATING THE KAI2-MEDIATED SIGNALING PATHWAY OF VOLATILE SESQUITERPENES - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone [frontiersin.org]

Chemical structure and properties of lilac aldehyde isomers

An In-depth Technical Guide on the Chemical Structure and Properties of Lilac Aldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structures, physicochemical properties, and relevant biological activities of the eight stereoisomers of this compound. The information is presented to facilitate research and development in fields such as chemical synthesis, sensory science, and pharmacology.

Chemical Structure of this compound Isomers

This compound, systematically named 2-(5-ethenyl-5-methyloxolan-2-yl)propanal, is a monoterpene with three stereogenic centers, resulting in eight distinct stereoisomers.[1] The structural variations among these isomers significantly influence their chemical and biological properties, including their characteristic floral scent.

Below are the chemical structures of the eight stereoisomers of this compound.

Caption: Chemical structures of the eight stereoisomers of this compound.

Physicochemical and Olfactory Properties

The physicochemical properties of the this compound isomers are summarized below. A notable property is the odor threshold, which varies significantly among the stereoisomers, highlighting the structure-activity relationship in olfaction. The (5'S)-stereoisomers, which are major naturally occurring forms, exhibit lower odor thresholds compared to their (5'R)-counterparts.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [4][5][6][7] |

| Molecular Weight | 168.23 g/mol | [4][5][6][7] |

| Appearance | Colorless clear liquid (est.) | [8] |

| Specific Gravity (20°C) | 0.95100 to 0.96100 | [8] |

| Refractive Index (20°C) | 1.45000 to 1.45900 | [8] |

Table 1: General Physicochemical Properties of this compound

| Isomer Configuration | Odor Threshold (ng) | Odor Description |

| (2S,2'S,5'S) | 0.2 | Pleasant, flowery, fresh |

| (2R,2'S,5'S) | 0.3 | Pleasant, flowery, fresh |

| (2S,2'R,5'S) | 0.1 | - |

| (2R,2'R,5'S) | 0.4 | - |

| (2S,2'S,5'R) | 10 | - |

| (2R,2'S,5'R) | 20 | - |

| (2S,2'R,5'R) | 15 | - |

| (2R,2'R,5'R) | 30 | - |

Table 2: Odor Thresholds and Descriptions of this compound Stereoisomers [2][3][9][10]

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of specific this compound stereoisomers is a key area of research for studying their individual properties. A common precursor for the enantioselective synthesis is linalool.

Diastereoselective Synthesis of (2S,2'S,5'S)-Lilac Aldehyde:

While a detailed, step-by-step protocol is proprietary to the cited literature, the general approach involves the diastereoselective synthesis to control the stereochemistry at the three chiral centers. One reported synthesis of (2S,2'S,5'S)-lilac aldehyde was performed to investigate its electrophysiological detection by the moth Hadena bicruris.[1]

Synthesis from (R)-Linalool:

The synthesis of (5'R)-configured stereoisomers of this compound has been achieved starting from (R)-linalool.[11] The general workflow for such a synthesis is outlined below.

References

- 1. Diastereoselective synthesis of a this compound isomer and its electrophysiological detection by a moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Olfactory Properties of Seco-Analogues of Lilac Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound (isomer I) [webbook.nist.gov]

- 6. This compound A [webbook.nist.gov]

- 7. This compound B [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Lilac Aldehydes [leffingwell.com]

- 11. researchgate.net [researchgate.net]

The Scent of Spring: A Technical Guide to the Natural Sources and Biosynthesis of Lilac Aldehyde

For Immediate Release

This technical guide provides a comprehensive overview of lilac aldehyde, a significant monoterpene fragrance compound. Addressed to researchers, scientists, and professionals in drug development and fine chemical industries, this document details the natural origins, biosynthetic pathways, and analytical methodologies pertinent to this valuable molecule.

Executive Summary

Lilac aldehydes are a group of eight stereoisomers of a monoterpene aldehyde that are primary constituents of the characteristic floral scent of lilac (Syringa vulgaris).[1] First isolated from lilac flower oil, these compounds are now known to be distributed across various plant species and play a crucial role in plant-pollinator interactions.[1][2] Their exceptionally low odor thresholds make them potent fragrance ingredients, with applications in perfumery and as potential biochemical markers.[1] This guide synthesizes current knowledge on their natural distribution and the stereospecific enzymatic cascade that governs their formation from the precursor (S)-linalool.

Natural Occurrence of this compound

This compound is a widespread, naturally occurring monoterpene, though its presence is most famously associated with the common lilac.[1][3][4]

Primary Natural Source

The quintessential source of this compound is the flower of the common lilac, Syringa vulgaris.[1][5][6] Headspace analysis of lilac blossoms reveals that lilac aldehydes, along with the corresponding lilac alcohols, are characteristic monoterpenes of the floral bouquet.[7] The four (5’S)-configured stereoisomers are the predominant forms found in nature.[1][8]

Other Documented Natural Sources

Beyond Syringa vulgaris, this compound has been identified as a floral volatile in a diverse range of plant species, indicating its broader ecological significance. These include:

-

Actinidia species (Kiwifruit): Flowers of Actinidia arguta and other kiwifruit species produce lilac aldehydes and alcohols.[1][9]

-

Silene latifolia (White Campion): This nocturnal plant species emits high amounts of this compound to attract nocturnal moth pollinators, such as Hadena bicruris.[1][10]

-

Lesser Butterfly Orchid (Platanthera bifolia) : This orchid is another documented source of this compound.

-

Syringa oblata: Similar to its cousin, S. vulgaris, this lilac species also produces the characteristic aldehydes and alcohols as major components of its floral scent.[11]

The distribution of this compound stereoisomers can be species-specific, suggesting distinct enzymatic control over the biosynthetic process in different plants.[2][12]

Biosynthesis of this compound

The biosynthesis of this compound is a stereospecific enzymatic pathway that converts the acyclic monoterpene alcohol (S)-linalool into the characteristic furanoid structure of this compound. The pathway proceeds through sequential oxidation and subsequent cyclization.

The Precursor: (S)-Linalool

The biosynthetic journey begins with the (S)-enantiomer of linalool. In Syringa vulgaris, the high enantiomeric purity of (S)-linalool is a critical determinant for the exclusive formation of the four (5’S)-configured this compound stereoisomers.[8][13]

The Biosynthetic Pathway

The conversion of (S)-linalool to this compound involves a three-step enzymatic cascade:

-

Hydroxylation: (S)-linalool is first hydroxylated at the C8 position to form 8-hydroxylinalool. This reaction is catalyzed by a cytochrome P450 monooxygenase. While the specific enzyme in lilac has not been isolated, studies in Arabidopsis have identified CYP76C1 as a multifunctional P450 enzyme capable of catalyzing this and subsequent oxidation steps.[3][13]

-

Oxidation: The intermediate, 8-hydroxylinalool, undergoes further oxidation to form 8-oxolinalool. This step is likely catalyzed by an alcohol dehydrogenase or the same P450 enzyme.[8]

-

Cyclization: The final step involves the intramolecular cyclization of 8-oxolinalool to form the tetrahydrofuran (B95107) ring structure of the four (5’S)-configured this compound stereoisomers. The enzyme responsible for this cyclization has not yet been identified but is believed to exert limited stereochemical control, leading to a mixture of diastereomers.[8]

Figure 1. Biosynthetic pathway of (5'S)-Lilac Aldehydes from (S)-Linalool.

Quantitative Data Summary

The biological activity and olfactory perception of this compound are highly dependent on its stereochemistry. The odor thresholds of different stereoisomers vary significantly, with the naturally occurring (5'S)-isomers being considerably more potent.

Table 1: Odor Thresholds of this compound Stereoisomers

| Stereoisomer Configuration | Odor Description | Odor Threshold (ng) |

| (2R, 2'S, 5'S) | Pleasant, flowery, fresh | 0.3 |

| (2S, 2'S, 5'S) | Flowery, lilac-like | 0.4 |

| (2S, 2'R, 5'S) | Flowery, slightly fatty | 0.2 |

| (2R, 2'R, 5'S) | Flowery, slightly fatty | 0.4 |

| (2S, 2'R, 5'R) | Weak, flowery | 20 |

| (2R, 2'R, 5'R) | Flowery | 22 |

| (2S, 2'S, 5'R) | Weak, flowery | 45 |

| (2R, 2'S, 5'R) | Weak, flowery | 55 |

| Data compiled from various olfactometric analyses.[1] |

Table 2: Relative Abundance of (5'S)-Lilac Aldehyde Stereoisomers in Silene latifolia

| Stereoisomer Configuration | Relative Abundance (%) |

| (2S, 2'S, 5'S) | ~40% |

| (2R, 2'S, 5'S) | ~40% |

| (2S, 2'R, 5'S) | ~10% |

| (2R, 2'R, 5'S) | ~10% |

| Data represents typical distribution; ratios can show some variability.[8] |

Experimental Protocols

The study of this compound from natural sources relies on advanced analytical techniques capable of separating and identifying volatile compounds and their stereoisomers with high sensitivity.

Headspace Volatile Collection and Analysis

A common non-invasive method for analyzing floral scents is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Protocol Outline: HS-SPME-GC-MS Analysis of Syringa Flowers

-

Sample Preparation: Freshly picked lilac inflorescences are enclosed in a glass chamber or bag to allow volatile compounds to accumulate in the headspace.

-

Extraction: An SPME fiber, typically coated with polydimethylsiloxane/divinylbenzene (PDMS/DVB), is exposed to the headspace.[11] Optimal extraction parameters for Syringa oblata have been reported as 25°C for an extraction time of 30 minutes.[11]

-

Desorption and GC-MS Analysis: The SPME fiber is retracted and immediately inserted into the heated injection port of a GC-MS system, where the trapped volatiles are thermally desorbed onto the GC column.

-

Chromatographic Separation: A non-polar capillary column (e.g., DB-5) is used to separate the volatile compounds based on their boiling points and polarity.

-

Mass Spectrometry Detection: Eluted compounds are ionized (typically by electron ionization) and fragmented. The resulting mass spectra are used for identification by comparison to spectral libraries (e.g., NIST) and authentic standards.

Chiral Analysis: Enantioselective Multidimensional GC-MS (enantio-MDGC-MS)

To resolve the complex mixture of stereoisomers, enantio-MDGC-MS is the method of choice. This technique uses two gas chromatographs coupled together, with the first dimension providing a preliminary separation and the second dimension, equipped with a chiral stationary phase column, separating the enantiomers.

Figure 2. Experimental workflow for enantio-MDGC-MS analysis.

Conclusion

This compound remains a compound of significant interest due to its potent olfactory properties and biological role. Understanding its natural distribution and the intricacies of its biosynthetic pathway is crucial for applications ranging from synthetic biology approaches for fragrance production to ecological studies. The analytical workflows detailed herein provide a robust framework for the continued investigation of this and other valuable chiral monoterpenes in complex natural matrices. Further research focused on isolating and characterizing the specific enzymes from Syringa vulgaris, particularly the terminal cyclase, will be pivotal for harnessing this biosynthetic pathway for industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. warwick.ac.uk [warwick.ac.uk]

- 5. scent.vn [scent.vn]

- 6. scent.vn [scent.vn]

- 7. researchgate.net [researchgate.net]

- 8. tinkturenpresse.de [tinkturenpresse.de]

- 9. Comparative Analysis of Volatile Compounds in Flowers of Different Actinidia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diastereoselective synthesis of a this compound isomer and its electrophysiological detection by a moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of volatile compounds emitted from fresh Syringa oblata flowers in different florescence by headspace solid-phase microextraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Olfactory Landscape of Lilac Aldehyde Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilac aldehydes are a class of monoterpenoid fragrance compounds that are key contributors to the characteristic floral scent of lilac (Syringa vulgaris L.).[1] These molecules possess three stereogenic centers, resulting in eight possible stereoisomers.[2][3] The spatial arrangement of atoms in these isomers dramatically influences their interaction with olfactory receptors, leading to distinct olfactory properties, including significant variations in odor thresholds and qualitative scent profiles.[2] This technical guide provides an in-depth analysis of the olfactory characteristics of lilac aldehyde stereoisomers, detailing quantitative sensory data, the experimental protocols used for their evaluation, and the underlying biochemical signaling pathways. This information is crucial for research in perfumery, chemical ecology, and the development of novel olfactory modulators.

Quantitative Olfactory Data of this compound Stereoisomers

The odor threshold, the lowest concentration of a substance detectable by the human nose, varies significantly among the eight stereoisomers of this compound. The naturally occurring (5'S)-stereoisomers generally exhibit lower odor thresholds by one to two orders of magnitude compared to the (5'R)-configured stereoisomers.[1][4] This highlights the critical role of stereochemistry in the potency of these odorants. The following table summarizes the reported odor thresholds and qualitative descriptors for each stereoisomer.

| Stereoisomer | Odor Threshold (ng) | Odor Description |

| (2S,2'S,5'S)-Lilac aldehyde | 0.2 | Fresh, flowery |

| (2R,2'S,5'S)-Lilac aldehyde | 0.3 | Pleasant, flowery, fresh |

| (2S,2'R,5'S)-Lilac aldehyde | 0.3 | Sweet, flowery |

| (2R,2'R,5'S)-Lilac aldehyde | Not specified | Not specified |

| (2S,2'R,5'R)-Lilac aldehyde | 20 | Flowery |

| (2R,2'R,5'R)-Lilac aldehyde | 22 | Flowery |

| (2S,2'S,5'R)-Lilac aldehyde | Not specified | Not specified |

| (2R,2'S,5'R)-Lilac aldehyde | Not specified | Not specified |

Data sourced from Kreck & Mosandl (2003).[5]

Experimental Protocols

The analysis of this compound stereoisomers and their olfactory properties involves a combination of sophisticated analytical and sensory evaluation techniques.

Stereoisomer Separation and Identification

A primary challenge in studying lilac aldehydes is the separation and identification of the individual stereoisomers from a mixture. Enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) is a powerful technique employed for this purpose.[6]

Methodology:

-

Sample Preparation: Volatile compounds from a sample (e.g., lilac flower headspace) are collected using methods like headspace solid-phase microextraction (HS-SPME).[7]

-

First Dimension Separation (Pre-separation): The sample is injected into the first gas chromatograph (GC) equipped with a non-chiral column for an initial separation of compounds based on their boiling points.

-

Heart-Cutting: Specific portions of the effluent from the first column containing the this compound isomers are selectively transferred ("heart-cut") to a second GC column.

-

Second Dimension Separation (Enantioselective Separation): The second GC is equipped with a chiral column that separates the stereoisomers based on their differential interactions with the chiral stationary phase.

-

Mass Spectrometry (MS) Detection: The separated isomers are then introduced into a mass spectrometer for identification based on their mass spectra.

-

Structure Elucidation: The precise stereochemistry of the separated isomers is confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments.[2][8]

References

- 1. Synthesis and Olfactory Properties of Seco-Analogues of Lilac Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diastereoselective synthesis of a this compound isomer and its electrophysiological detection by a moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Lilac Aldehydes [leffingwell.com]

- 6. Linalool and this compound/alcohol in flower scents. Electrophysiological detection of this compound stereoisomers by a moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid determination of floral aroma compounds of lilac blossom by fast gas chromatography combined with surface acoustic wave sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, structure elucidation, and olfactometric analysis of this compound and lilac alcohol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Bioactivity of Lilac Aldehyde and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lilac aldehyde, a monoterpene primarily celebrated for its characteristic floral aroma, remains a molecule of untapped potential in the biomedical field. While its olfactory properties are well-documented, a significant gap exists in the scientific literature regarding its specific biological activities. This technical guide addresses this knowledge void by presenting a comprehensive overview of the known biological activities of structurally related phenolic aldehydes, namely syringaldehyde (B56468) and sinapaldehyde , as well as the well-researched olive polyphenol, hydroxytyrosol (B1673988) . By examining the antioxidant, anti-inflammatory, and anticancer properties of these analogous compounds, we can infer the potential therapeutic avenues for novel, synthesized derivatives of this compound. This document provides a foundation for future research by summarizing quantitative bioactivity data, detailing relevant experimental protocols, and visualizing the key signaling pathways implicated in the action of these related molecules.

Biological Activities of this compound Derivatives and Related Phenolic Aldehydes

While direct studies on the biological activities of this compound are scarce, research on its structural analogs provides valuable insights into its potential pharmacological effects.

Antioxidant Activity

Syringaldehyde, sinapaldehyde, and hydroxytyrosol have all demonstrated potent antioxidant properties through various in vitro assays. These compounds act as radical scavengers, mitigating oxidative stress, a key factor in numerous chronic diseases.

Table 1: Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 Value | Reference |

| Syringaldehyde | DPPH Radical Scavenging | - | [1] |

| ABTS Radical Scavenging | - | [1] | |

| Peroxyl Radical Scavenging | 6x higher than protocatechuic aldehyde | [1] | |

| Sinapaldehyde | DPPH Radical Scavenging | 8.2 µg/ml | [2] |

| Superoxide Radical Scavenging | 13.3 µg/ml | [2] | |

| Nitric Oxide (NO) Radical Scavenging | 12.1 µg/ml | [2] | |

| Cinnamaldehyde | DPPH Radical Scavenging | 8.2 μg/ml | [3] |

Note: Specific IC50 values for some assays were not consistently reported in the reviewed literature, but potent activity was qualitatively described.

Anti-inflammatory Activity

The anti-inflammatory effects of these aldehydes are primarily attributed to their ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.

Table 2: Quantitative Anti-inflammatory Activity Data

| Compound | Cell Line | Assay | Key Findings | Reference |

| Syringaldehyde | Murine Macrophages (RAW 264.7) | LPS-induced NO Production | Dose-dependent reduction in NO | [4] |

| Pro-inflammatory Cytokine Secretion | Decreased TNF-α, IL-6, IL-12p40, IL-23; Increased IL-10 | [4] | ||

| Human PBMCs from MI patients | Cytokine Secretion | Decreased TNF-α, IL-6, NO | [5] | |

| Cinnamaldehyde | Murine Macrophages (RAW 264.7) | LPS-induced NO Production | 81.5% inhibition at 1.0 µg/µL | [6] |

| Hydroxytyrosol | Murine Macrophages (Raw264.7) | LPS-induced NO Production | Reduction in NO levels | [7] |

Anticancer Activity

Hydroxytyrosol, in particular, has been extensively studied for its anticancer properties, demonstrating the ability to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.

Table 3: Quantitative Anticancer Activity Data

| Compound | Cell Line | Activity | IC50 Value (24h) | Reference |

| Hydroxytyrosol | Human T-cell leukemia (Jurkat) | Cytotoxicity | 27.3 µg·mL⁻¹ | [7] |

| Human promyelocytic leukemia (HL60) | Cytotoxicity | 109.8 µg·mL⁻¹ | [7] | |

| Murine Macrophages (Raw264.7) | Cytotoxicity | 45.7 µg·mL⁻¹ | [7] |

Experimental Protocols

This section details the methodologies for key in vitro assays used to determine the biological activities of the discussed aldehydes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is quantified spectrophotometrically.[8][9]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly made and kept in the dark.[9]

-

Sample Preparation: Dissolve the test compounds and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent to prepare a range of concentrations.[9]

-

Assay Procedure:

-

Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[8][11]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[9]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The concentration of NO is determined by measuring its stable metabolite, nitrite (B80452), using the Griess reagent.[6]

Protocol:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.[6]

-

Treatment:

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture supernatant.[6]

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[10]

-

Incubate at room temperature for 10-15 minutes in the dark.[6]

-

-

Measurement: Measure the absorbance at 540 nm.[6]

-

Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-treated control.[6]

Signaling Pathways and Visualizations

The biological effects of these aldehydes are mediated through their interaction with complex intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[] Aldehydes like syringaldehyde can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[4]

Caption: Inhibition of the NF-κB signaling pathway by syringaldehyde.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Hydroxytyrosol has been shown to inhibit this pathway, leading to anticancer effects.[7]

Caption: Inhibition of the PI3K/Akt signaling pathway by hydroxytyrosol.

Experimental Workflow for Bioactivity Screening

A logical workflow is essential for the systematic evaluation of the biological activity of novel compounds.

Caption: A proposed workflow for the biological evaluation of this compound derivatives.

Conclusion and Future Directions

The exploration of the biological activities of this compound and its derivatives is a promising yet underexplored area of research. The data from structurally similar compounds like syringaldehyde, sinapaldehyde, and hydroxytyrosol strongly suggest that this compound derivatives could possess significant antioxidant, anti-inflammatory, and anticancer properties.

Future research should focus on:

-

Synthesis of a diverse library of this compound derivatives: To explore structure-activity relationships.

-

Systematic in vitro screening: To identify lead compounds with potent biological activities.

-

In-depth mechanistic studies: To elucidate the specific molecular targets and signaling pathways modulated by these novel compounds.

By leveraging the knowledge from related phenolic aldehydes, the scientific community is well-positioned to unlock the therapeutic potential of this compound and its derivatives, paving the way for the development of new drugs for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Beneficial Antioxidative and Antiperoxidative Effect of Cinnamaldehyde Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Syringaldehyde ameliorates mouse arthritis by inhibiting dendritic cell maturation and proinflammatory cytokine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of syringic acid and syringaldehyde on oxidative stress and inflammatory status in peripheral blood mononuclear cells from patients of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

Lilac Aldehyde: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lilac aldehyde, a naturally occurring monoterpenoid notable for its characteristic floral scent and its role in chemical ecology. This document consolidates key chemical and physical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its primary biological significance in insect olfaction.

Chemical and Physical Data

This compound is a term that encompasses a mixture of eight possible stereoisomers. The molecular formula for all isomers is C₁₀H₁₆O₂ . The CAS number can vary depending on whether it refers to a specific isomer or a mixture.

Molecular and CAS Information

| Identifier | Value |

| Molecular Formula | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol |

| (±)-Lilac Aldehyde (racemic mixture) CAS | 51685-39-3 |

| General/Mixture CAS | 67920-63-2 |

| This compound A CAS | 53447-46-4 |

| This compound B CAS | 53447-45-3 |

| This compound C CAS | 53447-48-6 |

| This compound D CAS | 53447-47-5 |

Physicochemical Properties

The following table summarizes key physicochemical properties for this compound. Note that some values are for the racemic mixture, while others may be isomer-specific.

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Odor | Floral, characteristic of lilac | |

| Boiling Point | 56-60 °C at 1.4 mmHg | |

| Specific Gravity | 0.951 - 0.961 @ 20°C | |

| Refractive Index | 1.450 - 1.459 @ 20°C | |

| Vapor Pressure | 0.1 mmHg @ 25°C (estimated) | |

| Flash Point | 78.4 °C (estimated) | |

| Solubility | Insoluble in water, soluble in ethanol | |

| LogP (Octanol/Water Partition Coefficient) | ~1.9 (calculated) |

Odor Thresholds of Stereoisomers

The olfactory properties of this compound are highly dependent on its stereochemistry, with some isomers being significantly more potent than others.[1][2][3] The (5'S)-stereoisomers, which are major components in nature, have been reported to have odor thresholds that are one to two orders of magnitude lower than the (5'R)-stereoisomers.[1][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, and analysis of this compound, compiled from literature sources.

Representative Synthesis of a this compound Analogue

The synthesis of this compound can be complex due to the presence of multiple stereocenters. The following is a representative multi-step synthesis for a seco-analogue of this compound, which illustrates the general chemical principles involved.[1][3]

Step 1: Ketalization of α-chloroketone

-

To a solution of the starting α-chloroketone in toluene (B28343), add neopentyl glycol and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chloroketal.

Step 2: Elimination to form Alkenyl Ketal

-

Dissolve the chloroketal in a solution of potassium hydroxide (B78521) in ethylene (B1197577) glycol.

-

Heat the mixture to 160°C for several hours.

-

After cooling, add water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent and purify the resulting alkenyl ketal by vacuum distillation or column chromatography.

Step 3: Reductive Opening of the Ketal

-

Dissolve the alkenyl ketal in anhydrous toluene and cool to -78°C under an inert atmosphere.

-

Add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

-

Extract the aqueous layer with diethyl ether, and wash the combined organic phases with brine.

-

Dry the organic layer, concentrate, and purify the resulting alcohol by column chromatography.

Step 4: Oxidation to the Aldehyde

-

To a solution of the alcohol in anhydrous dichloromethane, add Dess-Martin periodinane.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with a saturated solution of sodium thiosulfate (B1220275) and sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography to yield the final aldehyde.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the separation and identification of this compound isomers from complex mixtures, such as floral headspace samples.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

-

Chiral capillary column (e.g., Hydrodex β-6TBDM, 50 m x 0.25 mm i.d., 0.25 µm film thickness) for isomer separation.

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min

-

Ramp 1: 2°C/min to 140°C

-

Ramp 2: 5°C/min to 220°C, hold for 5 min

-

-

MSD Transfer Line Temperature: 280°C

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-300

-

Scan Mode: Full scan

Electroantennography (EAG)

EAG is used to measure the olfactory response of an insect's antenna to volatile compounds like this compound. This protocol is a general guide for conducting EAG with a moth species known to respond to this compound, such as Hadena bicruris.[4][5]

Preparation:

-

Prepare a range of dilutions of the this compound isomer(s) of interest in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil), from 1 ng/µL to 100 µg/µL.

-

Anesthetize a moth by chilling it on ice.

-

Carefully excise one antenna at its base.

-

Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The base of the antenna is connected to the reference electrode, and the tip is inserted into the recording electrode.

Stimulus Delivery and Data Acquisition:

-

A continuous stream of purified and humidified air is passed over the antenna.

-

A filter paper strip is loaded with a known amount of a this compound dilution and inserted into a Pasteur pipette.

-

A puff of air is delivered through the pipette, introducing the odorant into the airstream directed at the antenna.

-

The electrical potential difference between the two electrodes is amplified and recorded. The negative deflection in voltage upon stimulation is the EAG response.

-

Present stimuli in increasing order of concentration, with sufficient time between puffs for the antenna to recover. A solvent blank should be used as a control.

-

The amplitude of the EAG response is measured in millivolts (mV) and can be plotted against the logarithm of the stimulus concentration to generate a dose-response curve.

Biological Significance and Signaling Pathway

This compound is a key semiochemical, a chemical signal that mediates interactions between organisms. Its primary known biological role is as a floral scent component that attracts pollinators, particularly nocturnal moths.[4][5]

Insect Olfactory Signaling Pathway

The detection of this compound by an insect begins in the antenna and triggers a well-characterized signaling cascade. The following diagram illustrates the key steps in this process.

Caption: Insect olfactory signal transduction pathway for this compound.

Biosynthesis Pathway

This compound is biosynthesized from the common monoterpene precursor, linalool.[2][5] The pathway involves the oxidation of linalool.

Caption: Proposed biosynthetic pathway of this compound from linalool.

Conclusion

This compound represents a fascinating class of molecules with significant relevance in the fields of fragrance chemistry, chemical ecology, and analytical chemistry. Its stereochemistry plays a critical role in its biological activity, making it an excellent model for studying structure-activity relationships in olfaction. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this important monoterpenoid.

References

- 1. Synthesis and Olfactory Properties of Seco-Analogues of Lilac Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Diastereoselective synthesis of a this compound isomer and its electrophysiological detection by a moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pivotal Role of Lilac Aldehyde in Plant-Pollinator Interactions: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Floral scents are a critical communication channel in plant-pollinator interactions, directly influencing pollinator behavior and, consequently, plant reproductive success. Among the myriad of volatile organic compounds (VOCs) that constitute these scents, lilac aldehyde, a monoterpenoid, has emerged as a key signaling molecule in numerous pollination syndromes, particularly those involving nocturnal moths. This technical guide provides an in-depth examination of the role of this compound, detailing its biosynthesis, the stereoisomerism that governs its activity, and its profound effects on pollinator attraction and behavior. We present quantitative data on its emission and the electrophysiological and behavioral responses it elicits in pollinators. Furthermore, this guide furnishes detailed experimental protocols for the collection, analysis, and bioassay of this compound, alongside diagrammatic representations of its biosynthetic and perceptual pathways to facilitate a comprehensive understanding for researchers in chemical ecology, neurobiology, and related fields.

Introduction: The Chemistry of Attraction

This compound, chemically known as 2-(5-ethenyl-5-methyloxolan-2-yl)propanal, is a monoterpene aldehyde that is a characteristic component of the floral scent of common lilac (Syringa vulgaris), from which it derives its name[1]. It is not, however, exclusive to lilacs, having been identified in the floral bouquets of a diverse range of plant species, including kiwifruit (Actinidia) and the White Campion (Silene latifolia)[1].

A crucial aspect of this compound's biological activity lies in its stereochemistry. The molecule possesses three chiral centers, giving rise to eight possible stereoisomers. Plants often produce a specific blend of these isomers, and pollinators can exhibit differential sensitivity to them, highlighting a sophisticated level of chemical communication[2][3]. This isomeric specificity is a recurring theme in the study of plant-pollinator interactions and underscores the importance of precise analytical techniques.

Biosynthesis of this compound in Planta

The biosynthesis of this compound is an offshoot of the terpenoid pathway, originating from the acyclic monoterpene alcohol, linalool (B1675412). The proposed biosynthetic pathway involves a series of enzymatic modifications, with cytochrome P450 monooxygenases playing a key role in the oxidative transformations[4][5][6].

The initial step is the conversion of linalool to 8-hydroxylinalool, which is then oxidized to 8-oxolinalool. The final step is the cyclization of 8-oxolinalool to form the various stereoisomers of this compound. The specific enzymes responsible for each of these steps are still an active area of research, but the general pathway is well-supported by precursor labeling studies[6][7].

Quantitative Data on Emission and Pollinator Response

The ecological relevance of this compound is underscored by quantitative analyses of its emission from plants and the corresponding responses from pollinators. Emission rates can vary significantly depending on the plant species, time of day, and environmental conditions. Nocturnal species, in particular, often exhibit a marked increase in this compound emission during the night to attract their moth pollinators[2][3].

Table 1: Emission of this compound from Selected Plant Species

| Plant Species | Emission Characteristics | Reference |

| Syringa vulgaris (Lilac) | Lilac aldehydes are characteristic monoterpenes. Relative abundance varies between cultivars. | [8] |

| Silene latifolia | Scent emitted only at night. Total volatiles range from 400 ng/flower/2 min in June to 50 ng/flower/2 min in August. This compound isomers are typical compounds. | [9] |

| Spodoptera littoralis host plants | Lilac compounds are among the volatiles that elicit strong antennal responses. | [10] |

The behavioral and electrophysiological responses of pollinators to this compound provide direct evidence of its role as a crucial attractant.

Table 2: Pollinator Response to this compound

| Pollinator Species | Response Type | Quantitative Data | Reference |

| Hadena bicruris (Noctuid Moth) | Behavioral (Wind Tunnel Assay) | Lilac aldehydes attracted 90% of the tested moths. | [3] |

| Hadena bicruris | Electrophysiological (EAG) | Responded to all 8 stereoisomers, with varying sensitivity. | [11] |

| Spodoptera littoralis (Noctuid Moth) | Electrophysiological (EAG) | This compound isomer elicited a mean response of 0.7 ± 0.1 mV. | [10] |

Experimental Protocols

A thorough understanding of the role of this compound in plant-pollinator interactions relies on a suite of specialized experimental techniques. Here, we provide detailed methodologies for the key experiments cited in this guide.

Volatile Collection: Dynamic Headspace Adsorption

This method is used to collect floral volatiles from living plants with minimal disturbance.

Materials:

-

Glass chamber or polyacetate oven bag

-

Air pump

-

Charcoal and silica (B1680970) gel filters

-

Adsorbent trap (e.g., glass tube with Tenax® TA or Porapak® Q)

-

Flowmeter

Protocol:

-

Gently enclose the inflorescence in the glass chamber or oven bag.

-

Use the air pump to push purified air (passed through charcoal and silica gel filters) into the chamber at a controlled flow rate (e.g., 100-200 mL/min).

-

Draw the air from the chamber through the adsorbent trap at the same flow rate.

-

Collect volatiles for a defined period (e.g., 1-24 hours).

-

After collection, elute the trapped volatiles from the adsorbent using a high-purity solvent (e.g., hexane (B92381) or dichloromethane) for subsequent analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying the components of complex volatile mixtures.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

Protocol:

-

Injection: Inject 1 µL of the solvent extract containing the floral volatiles into the GC inlet in splitless mode.

-

Temperature Program: A typical temperature program is as follows:

-

Initial temperature: 40°C for 5 min

-

Ramp 1: 6°C/min to 80°C, hold for 5 min

-

Ramp 2: 4°C/min to 170°C[12]

-

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 35-500.

-

Compound Identification: Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and entries in mass spectral libraries (e.g., NIST).

Pollinator Response Assessment: Electroantennography (EAG)

EAG measures the overall electrical response of an insect's antenna to an odor stimulus, providing a measure of its olfactory sensitivity.

Materials:

-

EAG system (amplifier, data acquisition)

-

Glass capillary electrodes

-

Saline solution

-

Micromanipulators

-

Stimulus delivery system

Protocol:

-

Antenna Preparation: Anesthetize a moth by chilling. Excise an antenna at the base.

-

Mounting: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The basal end is connected to the reference electrode and the distal tip to the recording electrode[13][14].

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air carrying a known concentration of a this compound isomer is introduced into the airstream for a short duration (e.g., 0.5 seconds).

-

Recording: Record the resulting negative voltage deflection (in mV) as the EAG response.

-

Data Analysis: Measure the peak amplitude of the EAG response for each stimulus. Normalize responses to a standard compound or solvent control.

Behavioral Bioassay: Wind Tunnel Experiments

Wind tunnel assays are used to observe and quantify the behavioral responses of pollinators to olfactory cues in a controlled environment that simulates natural conditions.

Materials:

-

Wind tunnel with controlled airflow and light conditions

-

Odor source (e.g., a synthetic blend of this compound isomers on a filter paper)

-

Video recording equipment

Protocol:

-

Acclimatization: Acclimatize moths to the wind tunnel conditions (e.g., dim red light, 21-23°C, 75-80% relative humidity)[15][16].

-

Odor Plume Generation: Place the odor source at the upwind end of the tunnel to create an odor plume.

-

Moth Release: Release individual moths at the downwind end of the tunnel.

-

Behavioral Observation: Record the moth's flight path and behaviors, such as taking flight, upwind flight, and contact with the odor source, for a set period (e.g., 10 minutes)[15].

-

Data Analysis: Quantify the percentage of moths exhibiting each behavior in response to the odor stimulus compared to a solvent control.

Pollinator Perception: The Olfactory Signaling Pathway

The perception of this compound by a moth begins at the antenna, which is adorned with olfactory sensilla. Within each sensillum are olfactory sensory neurons (OSNs) that express specific olfactory receptors (ORs) on their dendritic membranes[17][18].

In insects, ORs are typically heterodimers, consisting of a variable, odorant-binding subunit and a conserved co-receptor subunit (Orco). When an odorant like this compound binds to the specific OR, it is thought to induce a conformational change that opens the ion channel formed by the OR-Orco complex, leading to an influx of cations and depolarization of the neuron[19][20]. This electrical signal then propagates down the axon to the antennal lobe of the insect's brain for further processing. Studies on Hadena bicruris suggest that a single type of receptor is responsible for detecting the different stereoisomers of this compound[2].

Conclusion and Future Directions

This compound serves as a compelling model for understanding the intricacies of chemical communication in plant-pollinator interactions. Its stereochemical diversity and the specific behavioral responses it elicits in pollinators highlight the evolutionary pressures that have shaped these complex relationships. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the ecological and neurobiological significance of this and other floral volatiles.

Future research should focus on identifying the specific olfactory receptors for this compound in various pollinator species and elucidating the complete enzymatic pathway of its biosynthesis in plants. Such studies will not only deepen our fundamental understanding of co-evolution but may also have applications in agriculture, for instance, in the development of targeted pollinator attractants or pest deterrents. Furthermore, understanding how anthropogenic factors, such as air pollution, affect the stability and perception of these delicate chemical signals is a critical area for future investigation[21].

References

- 1. Synthesis and Olfactory Properties of Seco-Analogues of Lilac Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diastereoselective synthesis of a this compound isomer and its electrophysiological detection by a moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aldehyde Reduction by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unusual Cytochrome P450 Enzymes and Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biogenetic studies in Syringa vulgaris L.: synthesis and bioconversion of deuterium-labeled precursors into lilac aldehydes and lilac alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A signal-like role for floral humidity in a nocturnal pollination system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Floral to green: mating switches moth olfactory coding and preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BayCEER: Publications: Linalool and this compound/alcohol in flower scents. Electrophysiological detection of this compound stereoisomers by a moth [bayceer.uni-bayreuth.de]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. akjournals.com [akjournals.com]

- 16. youtube.com [youtube.com]

- 17. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Functional properties of insect olfactory receptors: ionotropic receptors and odorant receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Air pollution renders flower odors unattractive to moths [mpg.de]

A Technical Guide to the Spectroscopic Analysis of Lilac Aldehyde

Introduction: Lilac aldehyde (C10H16O2) is a monoterpenoid that exists as a mixture of four diastereomers, each with a distinct floral, lilac-like aroma.[1][2][3] These isomers are significant components in the fragrance industry and are found naturally in the flowers of plants like lilac (Syringa vulgaris L.) and kiwi (Actinidia arguta).[3][4] As a chiral molecule with multiple stereocenters, the precise characterization of its different stereoisomers is crucial. This guide provides an in-depth summary of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for this compound, along with detailed experimental protocols for its analysis, aimed at researchers and professionals in chemical analysis and drug development.

Molecular and Spectroscopic Data

This compound's chemical formula is C10H16O2, with a molecular weight of approximately 168.23 g/mol .[1][5] The structural elucidation and differentiation of its stereoisomers rely heavily on modern spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a primary tool for identifying and quantifying this compound isomers. The electron ionization (EI) mass spectra of the different isomers are available through databases like the NIST WebBook.[1][2]

Table 1: Key Identifying Information for this compound Isomers

| Isomer | CAS Registry Number | Molecular Formula | Molecular Weight (Da) |

|---|---|---|---|

| This compound A | 53447-46-4[6] | C10H16O2[1] | 168.2328[1] |

| This compound B | 53447-45-3[2] | C10H16O2[2] | 168.2328[2] |

| This compound C | Not specified | C10H16O2[1] | 168.2328[1] |

| this compound D | Not specified | C10H16O2[2] | 168.2328[2] |

Table 2: Prominent Mass Spectral Peaks (m/z) from Electron Ionization (EI) of this compound Isomers Note: The NIST database provides graphical spectra; this table summarizes the most significant peaks for isomer identification.

| Isomer | Major m/z Fragments |

|---|---|

| This compound A | 43, 55, 67, 81, 95, 109, 123, 150, 168 (M+) |

| This compound B | 43, 55, 67, 81, 95, 109, 123, 150, 168 (M+) |

(Data sourced from NIST Mass Spectrometry Data Center)[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Expected Chemical Shifts (δ) in 1H and 13C NMR for this compound

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic Proton (-CHO) | 9.0 - 10.0[7] | 190 - 215[8] |

| Protons on α-carbon to C=O | 2.0 - 2.7[7] | ~30 - 50 |

| Vinyl Protons (-CH=CH₂) | 4.9 - 5.9 | ~110 - 145 |

| Protons on carbons adjacent to ether oxygen | 3.3 - 4.5 | ~60 - 85 |

| Methyl Protons (-CH₃) | 0.8 - 1.5 | ~10 - 25 |

Experimental Protocols

Detailed and validated methodologies are critical for the reliable analysis of terpenes like this compound.[9] The following protocols are generalized from standard practices in the field.

Protocol 1: GC-MS Analysis

This protocol is designed for the separation and identification of volatile and semi-volatile compounds such as this compound from a plant extract or fragrance mixture.[10]

-

Sample Preparation :

-

Extract the sample using a suitable non-polar solvent like hexane (B92381) or dichloromethane.[10]

-

If necessary, perform a pre-purification step using solid-phase extraction (SPE) or column chromatography to remove interfering matrix components.[11]

-

Concentrate the eluate under a gentle stream of nitrogen and reconstitute it in a known volume of hexane (e.g., 100-200 µL).[10]

-

-

Instrumentation (Example Setup) :

-

Gas Chromatograph (GC) : Equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Mass Spectrometer (MS) : Quadrupole or Ion Trap detector.

-

-

GC-MS Parameters :

-

Injector Temperature : 250°C.[10]

-

Oven Temperature Program : Start at 150°C for 1 minute, ramp at 10°C/min to 280°C, then ramp at 5°C/min to 310°C and hold for 1 minute.[10]

-

Carrier Gas : Helium at a constant flow rate of 0.9 mL/min.[10]

-

MS Detector Mode : Electron Ionization (EI) at 70 eV.[10]

-

Scan Range : 50–500 m/z.[10]

-

-

Data Analysis :

-

Identify compounds by comparing their retention times and mass spectra with those of reference standards and library databases (e.g., NIST, Wiley).

-

Protocol 2: NMR Spectroscopy Analysis

This protocol outlines the steps for preparing a sample of isolated this compound for structural analysis by NMR.[12]

-

Sample Preparation :

-

Ensure the isolated this compound sample is pure, as impurities will complicate spectral analysis. Purification can be achieved via high-performance liquid chromatography (HPLC).[11]

-

Thoroughly dry the purified sample to remove any residual solvents.

-

Dissolve a precisely weighed amount of the sample (typically 5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[13][14]

-

Transfer the solution to a 5 mm NMR tube.[12]

-

-

Instrumentation :

-

NMR Experiments :

-

¹H NMR : Acquire a standard one-dimensional proton spectrum to identify the chemical shifts, integrations, and coupling patterns of the protons.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.

-

2D NMR (for full structural elucidation) :

-

COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.[3]

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, which is crucial for stereochemistry determination.[3]

-

-

-

Data Analysis :

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals by systematically interpreting the 1D and 2D spectra. Compare assignments with literature data for related structures where available.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: General workflow for the extraction and spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and the data obtained.

References

- 1. This compound A [webbook.nist.gov]

- 2. This compound B [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. (±)-lilac aldehyde, 67920-63-2 [thegoodscentscompany.com]

- 5. This compound | C10H16O2 | CID 155007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound A [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 10. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Olfactory Properties of Seco-Analogues of Lilac Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Commercial Availability and Suppliers of Lilac Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lilac aldehyde, a monoterpene aldehyde with a characteristic floral scent, exists as a mixture of eight possible stereoisomers. These isomers arise from three chiral centers in the molecule, leading to significant variations in their chemical and biological properties. While renowned in the fragrance industry, the distinct biological activities of individual this compound stereoisomers are an emerging area of scientific interest. This technical guide provides an in-depth overview of the commercial availability of this compound and its stereoisomers, details on suppliers, and relevant technical information for researchers and drug development professionals.

Chemical Identity and Stereoisomers

The general structure of this compound is 2-(5-methyl-5-vinyl-tetrahydrofuran-2-yl)propanal. The different stereoisomers are designated as this compound A, B, C, D, and so on. The specific spatial arrangement of the substituents at the three chiral centers defines each isomer.

| Stereoisomer | CAS Number |

| (±)-Lilac Aldehyde (racemic mixture) | 67920-63-2 |

| This compound A ((2R,2'S,5'S)-) | 53447-46-4[1] |

| This compound B ((2S,2'S,5'S)-) | 53447-45-3 |

| This compound C ((2S,2'R,5'S)-) | 53447-48-6[2][3] |

| This compound D ((2R,2'R,5'S)-) | 53447-47-5 |

| (2R,2'S,5'R)-Lilac Aldehyde | 526214-73-3[4] |

| (2S,2'R,5'R)-Lilac Aldehyde | 526214-71-1[5] |

It is crucial for researchers to specify the desired stereoisomer when sourcing this compound, as the biological effects can be highly stereospecific.

Commercial Availability and Suppliers

The commercial availability of this compound varies significantly depending on whether a racemic mixture or a specific stereoisomer is required.

Racemic (±)-Lilac Aldehyde (CAS 67920-63-2):

The racemic mixture is the most readily available form of this compound. It is offered by several chemical suppliers, often for use in the flavor and fragrance industry.

| Supplier | Purity | Available Quantities | Notes |

| Parchem | - | Bulk and R&D quantities | - |

| The Good Scents Company | - | Varies by supplier | Lists multiple suppliers. |

| Chemical Sources Association | - | - | Can be contacted for flavor applications.[6] |

Specific Stereoisomers:

The commercial availability of individual stereoisomers is limited, and they are often available in smaller quantities for research purposes. Some suppliers may offer custom synthesis services for specific isomers that are not readily in stock.

| Isomer | Supplier | Purity | Available Quantities | Notes |

| This compound A | - | - | - | - |

| This compound B | Vulcanchem | - | - | Inquire for availability. |

| This compound C | EvitaChem | - | - | Found in Lonicera japonica.[2] |

| This compound D | - | - | - | - |

| Other Isomers | BOC Sciences | Custom Synthesis | Varies | Offers custom synthesis of chiral compounds. |

Note: Purity, price, and availability are subject to change and should be confirmed directly with the suppliers. Researchers may need to engage with companies specializing in chiral synthesis to obtain specific, high-purity stereoisomers.[7][8][9]

Experimental Protocols

Synthesis of this compound Stereoisomers

A general synthetic route to this compound stereoisomers involves the oxidation of the corresponding lilac alcohols. A common method employs Dess-Martin periodinane (DMP) as the oxidizing agent.

General Procedure for Dess-Martin Oxidation:

-

Dissolve the desired lilac alcohol stereoisomer in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).

-

Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Concentrate the solution under reduced pressure to yield the crude this compound.

Purification

Purification of the synthesized this compound is typically achieved by flash column chromatography on silica (B1680970) gel. The choice of solvent system for elution will depend on the polarity of the specific isomer and any impurities present.

Analysis

The stereoisomeric purity of this compound is critical for biological studies. Enantioselective gas chromatography (GC) is the method of choice for separating and quantifying the different stereoisomers.

Typical GC-MS Parameters:

-

Column: A chiral stationary phase column is essential for separating the stereoisomers.

-

Carrier Gas: Helium is commonly used.

-

Injector and Detector Temperature: Typically set around 250 °C.

-